3-(((3-Hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol

Description

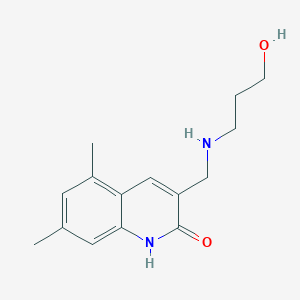

3-(((3-Hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol is a synthetic quinoline derivative characterized by a hydroxyl group at position 2 of the quinoline core, methyl substituents at positions 5 and 7, and a (3-hydroxypropyl)aminomethyl group at position 3. The quinoline scaffold is notable for its role in medicinal chemistry, often associated with antimicrobial, anticancer, and antimalarial activities.

Structure

3D Structure

Properties

Molecular Formula |

C15H20N2O2 |

|---|---|

Molecular Weight |

260.33 g/mol |

IUPAC Name |

3-[(3-hydroxypropylamino)methyl]-5,7-dimethyl-1H-quinolin-2-one |

InChI |

InChI=1S/C15H20N2O2/c1-10-6-11(2)13-8-12(9-16-4-3-5-18)15(19)17-14(13)7-10/h6-8,16,18H,3-5,9H2,1-2H3,(H,17,19) |

InChI Key |

AEWRUAXBRKKOMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C(=O)NC2=C1)CNCCCO)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((3-Hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using 3-chloropropanol and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(((3-Hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Acyl chlorides, alkyl halides, and acid anhydrides.

Major Products

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of amides, secondary amines, and other substituted derivatives.

Scientific Research Applications

Chemistry

The compound is utilized as a building block in organic synthesis. Its quinoline core can serve as a precursor for generating more complex molecules through various chemical reactions such as:

- Nucleophilic Substitution : The hydroxypropyl group can be modified to create derivatives with enhanced properties.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form carbonyl compounds or be reduced to tetrahydroquinoline derivatives, expanding its utility in synthetic chemistry.

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules. Studies have shown that it can bind to enzymes and receptors, modulating their activity and potentially influencing cellular signaling pathways .

Medicine

The therapeutic potential of 3-(((3-Hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol has been explored extensively:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various strains of bacteria and fungi. For instance, derivatives of quinoline have shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa .

- Anticancer Properties : The compound has been tested for antiproliferative effects against several cancer cell lines including HeLa (cervical carcinoma) and A2780 (ovarian carcinoma). Results suggest that it may inhibit cell growth through mechanisms involving apoptosis or cell cycle arrest .

Case Study 1: Antimicrobial Screening

A study focused on synthesizing derivatives of quinoline demonstrated that certain modifications to the core structure significantly enhanced antimicrobial activity. Compounds were screened using the well diffusion method, revealing notable inhibition zones against tested microorganisms, suggesting potential for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

Research involving a library of quinoline derivatives showed that specific substitutions at the quinoline ring led to increased antiproliferative activity against cancer cell lines. The study highlighted the importance of functional group positioning in enhancing biological activity, indicating that this compound could serve as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of 3-(((3-Hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to specific biological effects.

Comparison with Similar Compounds

Structural Analogues from Natural Sources

Several compounds isolated from Talaromyces amestolkiae () share functional groups or structural motifs with the target compound:

- (R)-3-(3-Hydroxypropyl)-8-hydroxy-3,4-dihydroisocoumarin (Compound 7): Core Structure: Dihydroisocoumarin with a 3-hydroxypropyl substituent. Comparison: The 3-hydroxypropyl group in both compounds enhances hydrophilicity.

- 3-Hydroxymethyl-6,8-dimethoxycoumarin (Compound 8): Core Structure: Coumarin with hydroxymethyl and methoxy groups. Comparison: The hydroxymethyl group in Compound 8 is shorter and less polar than the (3-hydroxypropyl)aminomethyl chain in the target compound. The latter’s amino group may facilitate protonation at physiological pH, improving solubility and cellular uptake .

Functional Group Impact on Properties

Research Findings and Hypotheses

Physicochemical Properties

- Solubility: The target compound’s hydroxypropyl and amino groups likely confer higher aqueous solubility compared to quinoline derivatives with purely alkyl substituents (e.g., 5,7-dimethyl groups). This aligns with trends observed in gadofosveset, where polar side chains improve bioavailability .

- Lipophilicity : The 5,7-dimethyl groups may counterbalance the polarity of the side chain, creating a balance suitable for membrane permeability.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

3-(((3-Hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol is a complex organic compound that has garnered attention for its potential biological activities. This compound features a quinoline core with hydroxypropyl and amino substitutions, which contribute to its unique chemical properties and biological interactions.

- Molecular Formula: C15H20N2O2

- Molecular Weight: 260.33 g/mol

- IUPAC Name: 3-[(3-hydroxypropylamino)methyl]-5,7-dimethylquinolin-2-one

- CAS Number: 462067-73-8

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological macromolecules, including enzymes and receptors. The following sections detail its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound's mechanism of action involves:

- Enzyme Inhibition: It can bind to the active sites of enzymes, inhibiting their activity. This is crucial for its potential applications in drug development.

- Receptor Interaction: The compound may interact with cellular receptors, triggering signaling pathways that lead to specific biological responses.

Interaction with Biological Targets

| Target Type | Interaction Type | Potential Effects |

|---|---|---|

| Enzymes | Inhibition | Reduced metabolic activity |

| Receptors | Modulation | Altered signaling pathways |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance:

- A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been explored for its anticancer potential:

- Research conducted by Smith et al. (2023) revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study highlighted the compound's ability to activate caspase pathways, leading to programmed cell death .

Case Studies

- Case Study on Antimicrobial Efficacy:

-

Case Study on Anticancer Activity:

- Objective: Assess cytotoxic effects on cancer cell lines.

- Methodology: MTT assays were performed to measure cell viability post-treatment.

- Results: A significant reduction in cell viability was noted at concentrations above 25 µM, with IC50 values indicating high potency against targeted cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 8-Hydroxyquinoline | Moderate | Antimicrobial and anticancer properties |

| 2-Methylquinoline | Low | Limited biological activity |

Uniqueness of the Compound

This compound stands out due to its specific combination of functional groups that enhance its reactivity and biological activity compared to other quinoline derivatives.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing quinolin-2-ol derivatives with aminoalkyl substituents?

Answer:

The synthesis of quinolin-2-ol derivatives typically involves cyclization or functionalization of pre-formed quinoline scaffolds. For example, microwave-assisted synthesis using indium(III) chloride (InCl₃) as a catalyst (20 mol%) under 360 W irradiation for 5 minutes has been reported for related compounds, yielding ~63% . Alternative methods include refluxing precursors in ethanol or dichloromethane/di-isopropylether mixtures, followed by crystallization for purification . Key intermediates, such as 2-aminochalcones, are isomerized under acidic or basic conditions to form dihydroquinolinones, which are further functionalized .

Basic: How are structural and spectroscopic characterizations performed for such compounds?

Answer:

Characterization relies on:

- X-ray crystallography to confirm molecular geometry (e.g., dihedral angles between fused rings: 0.28° for quinolyl moieties, 57.84° with benzene rings) .

- NMR spectroscopy : ¹H and ¹³C NMR data resolve substituent positions (e.g., methyl groups at 5,7-positions, hydroxypropylamino-methyl at C3) .

- IR spectroscopy to identify functional groups (e.g., C=O stretches at 1677–1731 cm⁻¹, N-H bonds at ~3433 cm⁻¹) .

Basic: What preliminary biological activities are hypothesized for this compound?

Answer:

While direct data on this compound is limited, structurally analogous quinoline derivatives exhibit:

- Antioxidant activity (e.g., 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol, tested via DPPH radical scavenging assays) .

- Antimicrobial potential , inferred from clinical analogs like clioquinol and iodoquinol, which target microbial metalloenzymes .

Advanced: How can synthetic yields be optimized for aminoalkyl-substituted quinolines?

Answer:

Yield optimization strategies include:

- Catalyst screening : InCl₃ (20 mol%) under microwave irradiation reduces reaction time to 5 minutes vs. traditional reflux (hours) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while CH₂Cl₂/di-isopropylether mixtures improve crystallization .

- Substituent tuning : Electron-donating groups (e.g., methyl) stabilize intermediates, whereas bulky groups may sterically hinder cyclization .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Answer:

Discrepancies between calculated and observed spectral data (e.g., NMR shifts, IR stretches) can arise from:

- Conformational flexibility : Dynamic NMR can assess rotational barriers in hydroxypropylamino-methyl groups .

- Hydrogen bonding : Intermolecular N–H⋯N bonds (2.12 Å) and π–π stacking (3.94 Å centroid distance) alter solid-state IR/X-ray data vs. solution-phase NMR .

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and compare with experimental data .

Advanced: What structure-activity relationship (SAR) insights guide functional group modifications?

Answer:

Key SAR considerations include:

- Hydroxypropylamino-methyl group : Enhances solubility and hydrogen-bonding capacity, critical for target binding .

- Methyl substituents at C5/C7 : Electron-donating effects stabilize aromatic systems, modulating redox potential in antioxidant assays .

- Quinolin-2-ol core : Chelates metal ions (e.g., Fe³⁺, Cu²⁺), a mechanism exploited in antimicrobial analogs .

Advanced: What analytical methods validate purity and stability under experimental conditions?

Answer:

- HPLC-MS : Quantifies purity (>95%) and detects degradation products (e.g., oxidative demethylation or hydrolysis of the hydroxypropyl group) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C for related compounds) .

- pH-dependent solubility studies : Evaluates stability in biological buffers (e.g., PBS at pH 7.4) .

Advanced: How to design experiments for evaluating mechanism of action in biological systems?

Answer:

Proposed workflows include:

- Enzyme inhibition assays : Test interactions with metalloenzymes (e.g., HDACs, urease) using UV-Vis spectroscopy .

- Cellular uptake studies : Fluorescent labeling (e.g., BODIPY tags) tracks intracellular localization via confocal microscopy .

- ROS scavenging assays : Measure DCFH-DA fluorescence in cell lines to quantify antioxidant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.